

2-Chloro-5-nitropyrimidin-4-amine molecular structure and weight

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Compound of Interest

Compound Name: 2-Chloro-5-nitropyrimidin-4-amine

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An In-Depth Technical Guide to **2-Chloro-5-nitropyrimidin-4-amine**: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Chloro-5-nitropyrimidin-4-amine is a pivotal heterocyclic intermediate, extensively utilized by researchers and drug development professionals. Its unique molecular architecture, characterized by a pyrimidine core functionalized with strategically placed chloro, nitro, and amine groups, renders it a versatile scaffold for synthesizing a diverse array of biologically active compounds. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and critical role as a building block in modern medicinal chemistry, particularly in the development of targeted therapeutics like kinase inhibitors.

Physicochemical and Structural Properties

The utility of **2-Chloro-5-nitropyrimidin-4-amine** in synthetic chemistry is dictated by its distinct structural features and physical characteristics. A summary of its core molecular data is presented below.

Core Molecular Data

Property	Value	Source(s)
IUPAC Name	2-chloro-5-nitropyrimidin-4-amine	[1]
Synonyms	4-Amino-2-chloro-5-nitropyrimidine	[1] [2]
CAS Number	1920-66-7	[1] [2]
Molecular Formula	C ₄ H ₃ ClN ₄ O ₂	[1] [2] [3]
Molecular Weight	174.55 g/mol	[2] [3]
Appearance	Light yellow to yellow solid	[4] [5]
Melting Point	221-226 °C	[3] [5]
Solubility	Slightly soluble in water	[4] [5]

Molecular Structure Analysis

The structure of **2-Chloro-5-nitropyrimidin-4-amine** is defined by a pyrimidine ring, which is an aromatic heterocycle containing two nitrogen atoms. The ring is substituted with three key functional groups that dictate its reactivity:

- A Chloro Group at C2: This halogen acts as a good leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr).
- An Amine Group at C4: This group is a strong electron-donating group.
- A Nitro Group at C5: This is a powerful electron-withdrawing group. The nitro group, along with the ring nitrogens, deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the halogen-substituted positions.

Caption: 2D Molecular Structure of **2-Chloro-5-nitropyrimidin-4-amine**.

Synthesis and Purification

The most common and efficient synthesis of **2-Chloro-5-nitropyrimidin-4-amine** involves the regioselective ammonolysis of 2,4-dichloro-5-nitropyrimidine. This process is a cornerstone for

accessing this valuable intermediate on a laboratory and industrial scale.[\[4\]](#)

Synthetic Rationale and Mechanism

The synthesis hinges on the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms and is further activated by the strong electron-withdrawing nitro group at the C5 position. This activation makes the chlorine-substituted C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles like ammonia.

The key to this synthesis is regioselectivity. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic displacement than the chlorine at the C2 position. This is because the C4 position is para to one ring nitrogen and ortho to the other, and its substitution allows for the formation of a more stable Meisenheimer complex (the reaction intermediate), where the negative charge is effectively delocalized over the ring nitrogens and the nitro group.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[\[4\]](#)

Materials:

- 2,4-dichloro-5-nitropyrimidine
- Aqueous ammonia ($\text{NH}_3 \cdot \text{H}_2\text{O}$)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)

Procedure:

- Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 2,4-dichloro-5-nitropyrimidine (e.g., 30 g, 154 mmol) in dichloromethane (400 mL).
- Cooling: Cool the solution to 0 °C using an ice bath.

- Reagent Addition: While maintaining the temperature at 0 °C, slowly add aqueous ammonia (24 mL) and DIPEA (37.2 mL) to the stirred solution. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.
- Reaction: Stir the reaction mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
- Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the solid by filtration.
- Purification: Wash the collected solid with cold DCM to remove any unreacted starting material and soluble impurities.
- Drying: Dry the purified solid under vacuum to yield **2-Chloro-5-nitropyrimidin-4-amine** as a yellow solid.^[4] An expected yield is typically high, often exceeding 90%.^[4]

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of the title compound.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.^[6] **2-Chloro-5-nitropyrimidin-4-amine** serves as a highly versatile starting material for creating more complex, substituted pyrimidines.

Role as a Versatile Intermediate

The compound's value lies in its two distinct reactive sites:

- The C2-Chloro group: This is the primary site for introducing diversity. It readily undergoes SNAr reactions with a vast range of nucleophiles (amines, thiols, alcohols), allowing for the attachment of various side chains and pharmacophores.
- The C5-Nitro group: This group can be readily reduced to an amino group. This newly formed amine can then be further functionalized through acylation, alkylation, or formation of ureas, providing another vector for molecular elaboration.

This dual functionality allows for a logical and stepwise construction of complex molecules, a highly desirable feature in a drug discovery campaign.

Application in Kinase Inhibitor Synthesis

A significant application of pyrimidine-based compounds is in the development of kinase inhibitors for oncology.^[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Many potent kinase inhibitors feature a 2,4-diaminopyrimidine core, which serves as a "hinge-binding" motif, anchoring the drug molecule into the ATP-binding pocket of the target kinase.

2-Chloro-5-nitropyrimidin-4-amine is an ideal precursor for such scaffolds. A typical synthetic strategy involves:

- Displacement of the C2-chloride with a desired amine nucleophile.
- Reduction of the C5-nitro group to an amine.
- Further functionalization of the C5-amine to complete the synthesis of the target inhibitor.

This approach has been instrumental in the discovery of potent inhibitors for targets like Src and Abl kinases.^[7]

Safety and Handling

As with any active chemical reagent, proper handling of **2-Chloro-5-nitropyrimidin-4-amine** is essential for laboratory safety.

- Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).^{[8][9]} It may also cause respiratory irritation (H335).^{[8][9]}
- Handling Procedures:
 - Work in a well-ventilated area, preferably a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Avoid generating dust.
- Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.[5]

Conclusion

2-Chloro-5-nitropyrimidin-4-amine is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined molecular structure, predictable reactivity, and straightforward synthesis make it an invaluable building block for researchers. Its continued use in the synthesis of next-generation therapeutics, particularly in the realm of targeted cancer therapy, underscores its significance in the field of drug discovery.

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